Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide

Non-caloric sweeteners Structure-activity relationship Thiophene bioisosteres

This specific [2,3-d] regioisomer is essential for reproducible synthesis of 3-(azol-1-yl)thienoisothiazole 1,1-dioxides and sweetener SAR studies; it is NOT functionally interchangeable with other thienosaccharin isomers. Available in research (≥95%) and ISO/IEC 17025 certified reference material grades. Ensure your experimental outcomes by sourcing the correct regioisomer.

Molecular Formula C5H3NO3S2
Molecular Weight 189.2 g/mol
CAS No. 59337-94-9
Cat. No. B1315675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
CAS59337-94-9
Molecular FormulaC5H3NO3S2
Molecular Weight189.2 g/mol
Structural Identifiers
SMILESC1=CSC2=C1S(=O)(=O)NC2=O
InChIInChI=1S/C5H3NO3S2/c7-5-4-3(1-2-10-4)11(8,9)6-5/h1-2H,(H,6,7)
InChIKeyXVCRMQNYJBQTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide (CAS 59337-94-9): Structural Identity and Commercial Procurement Specifications


Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide (CAS 59337-94-9), also named 2,3-dihydro-3-oxothieno[2,3-d]isothiazole 1,1-dioxide, is a heterocyclic compound with the molecular formula C₅H₃NO₃S₂ and molecular weight of 189.21 g/mol . It belongs to the thienoisothiazole dioxide class, recognized as a thiophene bioisostere of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) wherein the fused benzene ring is replaced by a thiophene moiety [1]. The compound serves as a versatile synthetic intermediate, particularly as a reactant in the preparation of 3-(azol-1-yl)thienoisothiazole 1,1-dioxides . Commercial availability from specialized chemical suppliers typically ranges from 95% to 98% purity, with certain vendors offering ISO/IEC 17025 certified reference material grades suitable for analytical method development and regulatory compliance applications .

Why Generic Substitution of Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide Is Scientifically Unsound


Substitution of Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide with other thienoisothiazole regioisomers or saccharin derivatives is not scientifically interchangeable due to pronounced regioisomer-dependent differences in both synthetic accessibility and functional performance. In the thieno[2,3-d] series, cyclization of (E)-3-mercaptothiophen-2-carbaldoxime proceeds efficiently under mild conditions (hot AcOH–Ac₂O) to yield the [2,3-d] regioisomer, whereas the [3,2-d] counterpart requires alternative synthetic pathways that are incompatible with standard benzisothiazole methodologies [1]. More critically, U.S. Patent 4,028,373 explicitly documents that among the three thienosaccharin regioisomers, the [3,4-d] derivative exhibits sweetening power approximately 1,000 times that of cane sugar and twice that of saccharin itself, while the [2,3-d] and [3,2-d] isomers display distinctly different sweetening profiles [2]. Consequently, any procurement decision assuming functional equivalence across the thienoisothiazole dioxide family will compromise experimental reproducibility and product performance.

Quantitative Differentiation Evidence for Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide: Comparator-Based Procurement Decision Support


Sweetening Potency Comparison: Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide Versus Saccharin and Regioisomers

U.S. Patent 4,028,373 discloses a series of thiophene saccharines, namely 2,3-dihydro-3-oxothieno[3,4-d]isothiazole-1,1-dioxide (the [3,4-d] regioisomer), 2,3-dihydro-3-oxothieno[2,3-d]isothiazole-1,1-dioxide (the [2,3-d] regioisomer; the target compound), and 2,3-dihydro-3-oxothieno[3,2-d]isothiazole-1,1-dioxide (the [3,2-d] regioisomer) [1]. The [3,4-d] regioisomer exhibits the greatest sweetening power among the three, being approximately 1,000 times sweeter than cane sugar and about twice as sweet as saccharin [1]. The [2,3-d] and [3,2-d] regioisomers, while also possessing sweetening properties, demonstrate quantitatively distinct sweetening profiles that differ from both the [3,4-d] regioisomer and saccharin [1].

Non-caloric sweeteners Structure-activity relationship Thiophene bioisosteres

Synthetic Route Divergence: Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide Versus Thieno[3,2-d]isothiazole Regioisomers

Clarke and colleagues (1980) demonstrated that methods used to prepare 1,2-benzisothiazoles are often inapplicable in the thiophene series, necessitating distinct synthetic strategies for thienoisothiazole regioisomers [1]. Specifically, (E)-3-mercaptothiophen-2-carbaldoxime (47) undergoes cyclization in hot AcOH–Ac₂O to yield the thieno[2,3-d]isothiazole framework (44) [1]. In contrast, the thieno[3,2-d]isothiazole (14) is prepared from (E)-2-mercaptothiophen-3-carbaldoxime (27) via heating in an inert solvent, or alternatively by treating a methyl (2-mercapto-3-thienyl) ketone (21) with chloramine [1].

Heterocyclic synthesis Regioselective cyclization Synthetic methodology

Antimicrobial Activity of Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide Derivatives: Class-Level Inference

Research on thieno[2,3-d]isothiazol-3(2H)-one derivatives, including 2-methyl-substituted analogs, has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains . These compounds showed notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli . The unsubstituted parent compound (CAS 59337-94-9) is implicated in this activity profile as the core scaffold, though direct quantitative MIC data for the parent compound itself are not reported in the available literature.

Antimicrobial agents Gram-positive bacteria Gram-negative bacteria

Plant Activator Activity: Thieno[2,3-d]isothiazole Scaffold Versus Thienothiadiazole Analogs

Dvorak and colleagues (2013) synthesized a series of substituted thieno[2,3-d]isothiazoles as potential plant activators, systematically extending structure-activity relationship information from previously reported thienothiadiazole plant activators [1]. The key structural modification involved the elimination of one ring nitrogen from the bicyclic motif of the thienothiadiazole scaffold, thereby generating the thieno[2,3-d]isothiazole core [1]. This modification was designed to probe the contribution of the additional heteroatom to plant activator potency, providing a direct scaffold comparison point for medicinal and agrochemical chemists.

Plant activators Systemic acquired resistance Agrochemical discovery

Synthetic Utility: Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide as a Versatile Building Block for 3-(Azol-1-yl) Derivatives

Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is explicitly documented as a reactant in the synthesis of 3-(azol-1-yl)thienoisothiazole 1,1-dioxides . This reactivity profile distinguishes the [2,3-d] regioisomer from other thienoisothiazole dioxide isomers, as the position of the carbonyl group at the 3-position enables nucleophilic substitution or condensation with azole-containing reagents to generate structurally complex heterocyclic systems. In contrast, the [3,2-d] and [3,4-d] regioisomers present different reactive sites and would yield regioisomerically distinct products if subjected to analogous reaction conditions.

Heterocyclic building block Azole conjugation Medicinal chemistry

Procurement-Driven Application Scenarios for Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide (CAS 59337-94-9)


Non-Caloric Sweetener Discovery and Formulation Development

Researchers developing next-generation non-caloric sweeteners utilize Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide as a reference compound to explore thiophene-based bioisosteres of saccharin. As documented in U.S. Patent 4,028,373, thienosaccharin regioisomers exhibit distinct sweetening profiles, with the [3,4-d] isomer demonstrating approximately 1,000× cane sugar sweetness and twice the potency of saccharin . Procurement of the [2,3-d] regioisomer enables systematic structure-activity relationship studies aimed at optimizing sweetening intensity, taste quality, and metabolic stability, while avoiding the undesired aftertaste associated with saccharin.

Heterocyclic Building Block for 3-Azolyl-Substituted Compound Libraries

Medicinal chemistry groups synthesizing focused libraries of 3-(azol-1-yl)thienoisothiazole 1,1-dioxides require the [2,3-d] regioisomer as the specific starting material . This compound serves as the electrophilic partner for nucleophilic azole reagents, enabling efficient construction of structurally diverse heterocyclic arrays for biological screening. The defined regiospecificity of the carbonyl group at the 3-position ensures that the resulting products bear the azole substituent at the intended position, a critical requirement for establishing meaningful structure-activity relationships in drug discovery programs.

Plant Activator Scaffold Optimization in Agrochemical Research

Agrochemical researchers investigating systemic acquired resistance in plants employ Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide as the core scaffold for synthesizing substituted thieno[2,3-d]isothiazole derivatives . This scaffold, derived from the deliberate elimination of one ring nitrogen from the thienothiadiazole plant activator motif, allows systematic evaluation of heteroatom contributions to biological activity. Procurement of the unsubstituted parent compound provides the foundational building block for SAR campaigns designed to identify potent, field-stable plant activators for crop protection applications.

Certified Reference Material for Analytical Method Validation in Food and Environmental Testing

Analytical laboratories performing food safety or environmental monitoring require ISO/IEC 17025 certified reference materials of Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide for method development, validation, and quality control purposes . The compound is available as a Dr. Ehrenstorfer certified reference material in multiple formats, including multi-component regulatory mixtures . This certified grade ensures traceability and compliance with regulatory standards, distinguishing it from lower-purity research-grade material intended only for synthetic applications.

Technical Documentation Hub

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